9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde
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Overview
Description
9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde: is a heterocyclic compound that features a fused ring system combining an imidazole and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis often begins with commercially available benzimidazole derivatives.
Reaction Steps:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 9H-Imidazo[1,2-a]benzimidazole-3-carboxylic acid.
Reduction: 9H-Imidazo[1,2-a]benzimidazole-3-methanol.
Substitution: Various substituted imidazo[1,2-a]benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Enzyme Inhibition: Derivatives of this compound have been studied for their potential to inhibit enzymes like β-lactamase, which is crucial in antibiotic resistance research.
Medicine:
Anticancer Agents: Some derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells.
Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent, particularly against RNA viruses.
Industry:
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Mechanism of Action
The exact mechanism of action for 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde varies depending on its application. In medicinal chemistry, it often interacts with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of DNA synthesis, induction of apoptosis, or disruption of cellular signaling pathways .
Comparison with Similar Compounds
9H-Imidazo[1,2-a]benzimidazole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.
9H-Carbazole-3-carbaldehyde: Another heterocyclic compound with a similar aldehyde functional group but a different ring system.
Uniqueness:
Structural Features: The unique positioning of the aldehyde group in 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde allows for specific interactions in biological systems that are not possible with its isomers.
Properties
CAS No. |
64196-74-3 |
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Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4H-imidazo[1,2-a]benzimidazole-1-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-6-7-5-11-10-12-8-3-1-2-4-9(8)13(7)10/h1-6H,(H,11,12) |
InChI Key |
SSKOJFDTFDUPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC=C(N23)C=O |
Origin of Product |
United States |
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